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Compound of Interest

Compound Name: CNX-500

Cat. No.: B15579846

An in-depth analysis of the initial discovery and development of Devimistat (CPI-613), a first-in-
class anti-mitochondrial drug, reveals a targeted approach to cancer therapy by disrupting
tumor cell metabolism. This technical guide, intended for researchers, scientists, and drug
development professionals, details the scientific journey of Devimistat, from its foundational
concepts to clinical trial outcomes.

Note on Nomenclature: The query for "CNX-500" did not yield a specific drug. The most
relevant search results pointed to the AVENGER 500 study, a Phase lll clinical trial for the
investigational drug Devimistat (CPI-613). This guide focuses on Devimistat.

Initial Discovery and Development

Devimistat (CPI-613) is an experimental anti-mitochondrial drug developed by Cornerstone
Pharmaceuticals (formerly Rafael Pharmaceuticals).[1] It was discovered at Stony Brook
University and developed as part of a proprietary Altered Metabolism Directed (AMD) drug
platform.[2] Devimistat is a lipoic acid analog designed to selectively target the altered energy
metabolism of cancer cells.[1][3]

The rationale behind its development lies in the observation that many cancer cells are heavily
dependent on mitochondrial metabolism for survival and proliferation.[4] Devimistat was
designed to exploit this dependency. The U.S. Food and Drug Administration (FDA) has
granted Devimistat Orphan Drug Designation for several cancers, including pancreatic cancer,
acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), peripheral T-cell
lymphoma, and Burkitt's lymphoma.[1] It has also received Fast Track Designation for the
treatment of metastatic pancreatic cancer.[5]
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Mechanism of Action

Devimistat's primary mechanism of action is the disruption of the mitochondrial tricarboxylic
acid (TCA) cycle in tumor cells.[2] It achieves this by inhibiting two critical enzymes:

e Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by hyper-activating
pyruvate dehydrogenase kinases (PDKSs), which in turn phosphorylate and inactivate PDH.

[6]

o 0-Ketoglutarate Dehydrogenase (KGDH): The drug inactivates KGDH by hyper-activating a
redox feedback loop.[6]

By blocking these two key entry points for glucose and glutamine-derived carbons into the TCA
cycle, Devimistat severely compromises mitochondrial metabolic function.[4][6] This disruption
leads to increased cellular stress and can induce both apoptotic and non-apoptotic cell death in
cancer cells.[7] Furthermore, this metabolic stress increases the sensitivity of cancer cells to a
range of chemotherapeutic agents.[8]

Signaling Pathways

Devimistat's impact on cellular metabolism initiates a cascade of signaling events. It has been
shown to trigger ROS-associated apoptosis.[9] The drug also activates the AMP-activated
protein kinase (AMPK) signaling pathway.[9] Activated AMPK can then inactivate acetyl-CoA
carboxylase (ACC), a key enzyme in lipid metabolism, and can also induce autophagy through
the AMPK-ULK1 pathway.[9][10]
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Devimistat's mechanism of action and downstream signaling effects.
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Quantitative Data
Preclinical Data

Parameter Cell Line | Model Value Reference
H460 human lung

EC50 120 uM [7]
cancer

Saos-2 human
120 pM [7]

sarcoma

Pancreatic tumor

In Vivo Efficacy
xenograft (BxPC-3)

Anticancer activity at
25 mg/kg

[7]

Non-small cell lung Significant tumor
carcinoma xenograft growth inhibition at 10  [7]
(H460) mg/kg
_ _ Maximum tolerated
Toxicology Mice

dose of 100 mg/kg

[7]

Clinical Trial Data

Phase | Study (Devimistat + mFFX) in Metastatic Pancreatic Cancer[11]

Parameter Result
Objective Response Rate 61%
Complete Response Rate 17%
Median Overall Survival (OS) 19.9 months
Median Progression-Free Survival (PFS) 9.9 months

AVENGER 500 Phase Il Study in Metastatic Pancreatic Cancer[12]
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Parameter Devimistat + mFFX FFX Alone

Median Overall Survival (OS) 11.10 months 11.73 months

Median Progression-Free
Survival (PFS)

7.8 months 8.0 months

Grade >3 Treatment-Emergent Adverse Events (AVENGER 500)[12]

Adverse Event Devimistat + mFFX (%) FFX Alone (%)
Neutropenia 29.0 34.5
Diarrhea 11.2 19.6
Hypokalemia 13.1 14.9
Anemia 13.9 13.6
Thrombocytopenia 11.6 13.6
Fatigue 10.8 115

Experimental Protocols

In Vitro Assays
Cell Viability Assays (MTT/alamarBlue)[9][10]

e Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.
e Treat cells with varying concentrations of Devimistat or a vehicle control.

» After the desired incubation period (e.g., 72 hours), add MTT or alamarBlue reagent to each
well according to the manufacturer's instructions.

 Incubate for the specified time to allow for the conversion of the reagent by viable cells.

o Measure the absorbance or fluorescence using a plate reader to determine cell viability
relative to the control.
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Apoptosis Assessment (Annexin V-FITC/PI Staining)[9][10]

» Culture and treat pancreatic cancer cells with Devimistat as required.
e Harvest the cells and wash them with PBS.

o Resuspend the cells in a binding buffer.

e Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension.
¢ Incubate the cells in the dark for 15 minutes at room temperature.

e Analyze the stained cells using a flow cytometer to differentiate between viable, early
apoptotic, late apoptotic, and necrotic cells.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)[3]

o Treat cells with Devimistat. Valinomycin can be used as a positive control for mitochondrial
membrane depolarization.

 Incubate the cells with JC-1 dye according to the manufacturer's protocol.

« In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that
fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and
fluoresces green.

o Measure the red and green fluorescence intensity using a flow cytometer or fluorescence
microscope to assess changes in mitochondrial membrane potential.

In Vivo Xenograft Studies

Tumor Implantation and Growth Monitoring[7]

e Inject human cancer cells (e.g., BXPC-3 or H460) subcutaneously into the dorsal flank of
immunodeficient mice (e.g., CD1 nu/nu).

» Allow tumors to grow to a palpable size (e.g., 100 mm3).

e Randomize mice into treatment and control groups.
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o Administer Devimistat (e.g., intraperitoneally) or vehicle control according to the study
schedule.

e Measure tumor dimensions with calipers regularly to calculate tumor volume.

e Monitor animal weight and general health as indicators of toxicity.

Monitor tumor volume
and animal health

Subcutan Tumor growth to Randomize mice into i Dv\mlll
of tumor c H lm ~100 mm? Control & Treatment groups icle IIJ Repeateddoses

Endpoint Analysis

Click to download full resolution via product page

A typical workflow for in vivo xenograft studies.

AVENGER 500 Clinical Trial Protocol

The AVENGER 500 trial was a global, randomized, open-label Phase Il study.[12][13]

Participants: Treatment-naive patients with metastatic pancreatic adenocarcinoma.
e Randomization: 528 patients were randomized 1:1 into two arms.

o Experimental Arm: Devimistat (500 mg/m2 on days 1 and 3) in combination with modified
FOLFIRINOX (mFFX).

e Control Arm: Standard-dose FOLFIRINOX (FFX).
o Treatment Cycle: Once every 2 weeks until disease progression or unacceptable toxicity.
e Primary Endpoint: Overall Survival (OS).

e Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),
and safety.

Conclusion

Devimistat represents a novel approach to cancer therapy by targeting the metabolic
vulnerabilities of tumor cells. While the Phase 11l AVENGER 500 trial did not demonstrate a
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survival benefit in the overall population of patients with metastatic pancreatic cancer, the
preclinical data and early-phase clinical results highlight the potential of targeting mitochondrial
metabolism.[11][12][14] Further research may identify specific patient populations or
combination strategies where Devimistat could offer a clinical advantage. The detailed
methodologies and data presented provide a comprehensive overview for the scientific
community to build upon this area of cancer research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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